molecular formula C13H16O2 B2769363 ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate CAS No. 1680198-25-7

ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate

Cat. No.: B2769363
CAS No.: 1680198-25-7
M. Wt: 204.269
InChI Key: KOACXUOASKUNMQ-RYUDHWBXSA-N
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Description

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a benzyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various biochemical pathways. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

    Methyl (1S,2R)-2-benzylcyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (1S,2R)-2-phenylcyclopropane-1-carboxylate: A compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct hydrophobic properties, making it suitable for specific applications in drug design and synthesis .

Properties

IUPAC Name

ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACXUOASKUNMQ-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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